BAY-1143572 - 1414943-88-6

BAY-1143572

Catalog Number: EVT-260728
CAS Number: 1414943-88-6
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-1143572 is a potent and highly selective inhibitor of positive transcription elongation factor b (P-TEFb), a complex that plays a critical role in regulating gene transcription. [ [] https://www.semanticscholar.org/paper/b005ff1efb4247a1426471ab3c40d276993057e4 ] P-TEFb is composed of cyclin-dependent kinase 9 (CDK9) and cyclin T, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Myc, thereby inducing apoptosis in cancer cells. [ [, ] https://www.semanticscholar.org/paper/d0186af9eac13dced91aa48fa18aea85ca7dee57, https://www.semanticscholar.org/paper/fa5a21a58f36d621a7179a1e06356757a4b57450 ] This mechanism of action makes BAY-1143572 a promising candidate for the treatment of various cancers.

Synthesis Analysis

A key step in the synthesis of BAY-1143572 is the palladium-catalyzed direct α-arylation of p-methoxybenzyl-protected S,S-dimethylsulfoximine using (hetero)aryl bromides. [ [] https://www.semanticscholar.org/paper/4fd684442ca5643593ed03b67166618971e8b91a ] This method provides a safe, efficient, and short route to synthesize (hetero)aryl-substituted S,S-dimethylsulfoximine derivatives, which are crucial for BAY-1143572's structure and activity.

Molecular Structure Analysis

BAY-1143572 is characterized by an unusual benzyl sulfoximine group. [ [] https://www.semanticscholar.org/paper/b005ff1efb4247a1426471ab3c40d276993057e4 ] This unique structural feature is thought to contribute to its high selectivity for PTEFb/CDK9 over other kinases.

Mechanism of Action

BAY-1143572 acts as a potent and highly selective inhibitor of the PTEFb/CDK9 complex. [ [, ] https://www.semanticscholar.org/paper/b005ff1efb4247a1426471ab3c40d276993057e4, https://www.semanticscholar.org/paper/fa5a21a58f36d621a7179a1e06356757a4b57450 ] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a crucial step in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Myc. [ [, ] https://www.semanticscholar.org/paper/20bb8186e03a90eb8ab6cf3cceaef9473e022475, https://www.semanticscholar.org/paper/fa5a21a58f36d621a7179a1e06356757a4b57450 ] The downregulation of these survival proteins leads to apoptosis in cancer cells.

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties like solubility, melting point, etc., were not detailed in the provided abstracts, BAY-1143572 is characterized as an orally bioavailable compound. [ [] https://www.semanticscholar.org/paper/b005ff1efb4247a1426471ab3c40d276993057e4 ] It also displays good aqueous solubility, reduced drug efflux, and moderate oral bioavailability across species, characteristics refined through lead optimization efforts. [ [] https://www.semanticscholar.org/paper/4d7751aa78f11465f7ff6c855318c6cae3149c95 ]

Applications
  • Acute Myeloid Leukemia (AML): Demonstrated potent anti-tumor activity in AML cell lines and patient-derived samples, including those with MLL rearrangements, NPM1 mutations, and Flt3-ITD. [ [, ] https://www.semanticscholar.org/paper/45e8acd823424fb3324ea8aab5b6397567ddacf5, https://www.semanticscholar.org/paper/c4811ab0d82a29bb2c64f024bb4a35085c7bf19b ] Showed single-agent efficacy in AML xenograft models, leading to partial or complete remissions. [ [, ] https://www.semanticscholar.org/paper/45e8acd823424fb3324ea8aab5b6397567ddacf5, https://www.semanticscholar.org/paper/c4811ab0d82a29bb2c64f024bb4a35085c7bf19b ]
  • Adult T-cell Leukemia/Lymphoma (ATL): Successfully inhibited the growth and induced apoptosis of ATL cells in vitro and in vivo. [ [, ] https://www.semanticscholar.org/paper/20bb8186e03a90eb8ab6cf3cceaef9473e022475, https://www.semanticscholar.org/paper/3b3e80e5494d9ceabacc8b64a965172c3e47b726 ] Significantly prolonged survival in an ATL xenograft mouse model. [ [] https://www.semanticscholar.org/paper/3b3e80e5494d9ceabacc8b64a965172c3e47b726 ]
  • B-cell Lymphomas: Exhibited activity in various B-cell lymphoma models, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and Burkitt lymphoma. [ [, , ] https://www.semanticscholar.org/paper/60299fbc90eeaefb9dd24dd31558563cd7a270ec, https://www.semanticscholar.org/paper/861881c1f2b33d866cca4d3685b47f8ed7e86670, https://www.semanticscholar.org/paper/a6568acb3bf433b5a56bd98fcd039aa632efc878 ] Showed synergistic effects in combination with venetoclax (BCL-2 inhibitor) and palbociclib (CDK4/6 inhibitor). [ [, ] https://www.semanticscholar.org/paper/b1732d4e25c36296e1ecd7659e54865773f2b61b, https://www.semanticscholar.org/paper/d0186af9eac13dced91aa48fa18aea85ca7dee57 ]
  • Natural Killer (NK) Cell Leukemia/Lymphoma: Demonstrated potential as a treatment option for NK-cell malignancies by inhibiting cell growth and inducing apoptosis in vitro and in vivo. [ [] https://www.semanticscholar.org/paper/fa5a21a58f36d621a7179a1e06356757a4b57450 ]
  • Pancreatic Cancer: Sensitized pancreatic cancer cells to TRAIL-induced cell death by suppressing cFlip and Mcl-1. [ [] https://www.semanticscholar.org/paper/2ba66417eb2d56a3b2a729b3379afff87cf501f3 ]
  • Hematopoietic Stem Cell (HSC) Research: Studies investigating the role of SETD5 in HSC homeostasis used BAY-1143572 to inhibit p-TEFb/CDK9, demonstrating its utility beyond direct cancer treatment. [ [] https://www.semanticscholar.org/paper/e75937205ff53336761de06522c27537a8737a0c ]

9-ING-41

  • Compound Description: 9-ING-41 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [, ]. It exhibits anti-tumor effects by inducing apoptosis and halting proliferation in aggressive B-cell lymphoma cells [, ].
  • Relevance: Research shows that 9-ING-41 enhances the anti-tumor effects of BAY-1143572, a CDK9 inhibitor, specifically in SUDHL-4 lymphoma cells [, ]. This synergistic effect suggests a potential therapeutic benefit of combining these two agents.

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) [, ]. It induces apoptosis in lymphoma cells by targeting the anti-apoptotic protein BCL-2 [, ].
  • Relevance: Similar to 9-ING-41, Venetoclax displays enhanced antitumor activity when combined with BAY-1143572 in specific lymphoma cell lines (SUDHL-4 and KPUM-UH1) [, ]. This synergistic effect highlights the potential of combining therapies targeting different pathways in lymphoma treatment.

Idelalisib (CAL-101)

  • Compound Description: Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) [, ]. It targets the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in lymphoma cells [, ].
  • Relevance: Unlike the previous two compounds, combining Idelalisib with BAY-1143572 did not demonstrate a significant improvement in antitumor activity across various lymphoma cell lines [, ]. This finding suggests that not all pathway combinations yield beneficial synergistic effects and highlights the importance of careful preclinical evaluation.

Metformin

  • Compound Description: Metformin is an anti-diabetic drug that also exhibits anti-tumor effects by activating AMP-activated protein kinase (AMPK), inhibiting mTOR signaling, and disrupting mitochondrial function [, ].
  • Relevance: Metformin demonstrated a synergistic effect when combined with BAY-1143572 in specific lymphoma cell lines (Daudi and Jeko-1) [, ]. This combination enhanced the reduction in cell viability and proliferation, indicating the potential of targeting cancer metabolism alongside CDK9 inhibition.

Atuveciclib

  • Compound Description: Atuveciclib is a potent, orally bioavailable, and highly selective CDK9 inhibitor, just like BAY-1143572 [, ].

Roniciclib

  • Compound Description: Roniciclib is a pan-cyclin-dependent kinase (CDK) inhibitor [, ]. Unlike the more selective BAY-1143572, Roniciclib inhibits a broader range of CDKs.
  • Relevance: While Roniciclib itself wasn't specifically studied in combination with BAY-1143572 in the provided research, its inclusion is relevant due to its similar target (CDKs) [, ]. Comparing the efficacy and safety profiles of pan-CDK inhibitors like Roniciclib with selective CDK9 inhibitors like BAY-1143572 can provide valuable insights for developing targeted cancer therapies.

AZD6738

  • Compound Description: AZD6738 is an inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) []. ATR plays a crucial role in DNA damage response.
  • Relevance: Although not directly tested with BAY-1143572, AZD6738 is mentioned alongside BAY-1143572 as an example of a clinically relevant drug containing a sulfoximine motif []. This structural similarity highlights the versatility of this chemical group in drug design for various targets.

Sulfoxaflor

  • Compound Description: Sulfoxaflor is a commercially available insecticide that also contains a sulfoximine group in its structure [].
  • Relevance: Similar to AZD6738, Sulfoxaflor is mentioned for its structural similarity to BAY-1143572, specifically highlighting the presence of a sulfoximine group []. This comparison emphasizes the broad applications of sulfoximine-containing compounds beyond oncology.

Properties

CAS Number

1414943-88-6

Product Name

4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4334

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)

InChI Key

ACWKGTGIJRCOOM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1143572; BAY 1143572; BAY-1143572. Atuveciclib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.